
4-bromo-N,N-diethyl-3-propoxybenzene-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-bromo-N,N-diethyl-3-propoxybenzene-1-sulfonamide is an organic compound belonging to the sulfonamide class. Sulfonamides are known for their diverse pharmacological activities, including antibacterial, diuretic, and hypoglycemic properties . This compound, with the molecular formula C13H20BrNO3S, is characterized by the presence of a bromine atom, diethylamino group, and a propoxy group attached to a benzene ring .
Preparation Methods
The synthesis of 4-bromo-N,N-diethyl-3-propoxybenzene-1-sulfonamide typically involves the sulfonation of a suitable aromatic precursor followed by bromination and subsequent substitution reactions. The general synthetic route can be summarized as follows:
Sulfonation: The aromatic precursor undergoes sulfonation using sulfuric acid or chlorosulfonic acid to introduce the sulfonamide group.
Bromination: The sulfonated intermediate is then brominated using bromine or a brominating agent like N-bromosuccinimide (NBS) under controlled conditions.
Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product.
Chemical Reactions Analysis
4-bromo-N,N-diethyl-3-propoxybenzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfonic acids or other oxidized derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the sulfonamide group to the corresponding amine.
Scientific Research Applications
4-bromo-N,N-diethyl-3-propoxybenzene-1-sulfonamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound’s sulfonamide group is known for its antibacterial properties, making it a potential candidate for the development of new antibacterial agents.
Medicine: Sulfonamides are used in the treatment of various bacterial infections, and this compound may be explored for similar therapeutic applications.
Industry: It can be used in the development of agrochemicals, dyes, and other industrial products.
Mechanism of Action
The mechanism of action of 4-bromo-N,N-diethyl-3-propoxybenzene-1-sulfonamide involves its interaction with specific molecular targets. Sulfonamides typically inhibit the enzyme dihydropteroate synthase, which is crucial for the synthesis of folic acid in bacteria. This inhibition leads to the disruption of bacterial growth and replication . The presence of the bromine and propoxy groups may enhance the compound’s binding affinity and specificity towards its target.
Comparison with Similar Compounds
4-bromo-N,N-diethyl-3-propoxybenzene-1-sulfonamide can be compared with other sulfonamide derivatives such as:
4-bromo-N,N-dimethyl-3-propoxybenzene-1-sulfonamide: Similar structure but with dimethylamino instead of diethylamino group.
3-bromo-N,N-diethyl-4-methylbenzenesulfonamide: Similar structure but with a methyl group instead of a propoxy group.
The unique combination of the bromine, diethylamino, and propoxy groups in this compound may confer distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
4-bromo-N,N-diethyl-3-propoxybenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20BrNO3S/c1-4-9-18-13-10-11(7-8-12(13)14)19(16,17)15(5-2)6-3/h7-8,10H,4-6,9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXOFRHYPGVEKAA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=CC(=C1)S(=O)(=O)N(CC)CC)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20BrNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[(6-Ethoxypyridin-3-yl)methyl]-5,6,7,8-tetrahydroquinazoline-4-carboxamide](/img/structure/B2619575.png)
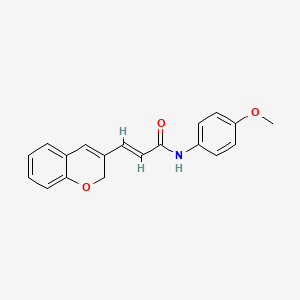
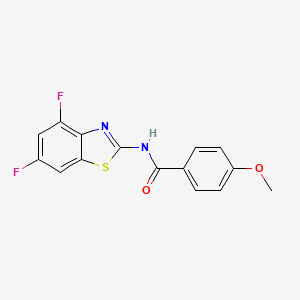
![N-butyl-3-[5-(cyanomethylsulfanyl)-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]propanamide](/img/structure/B2619578.png)
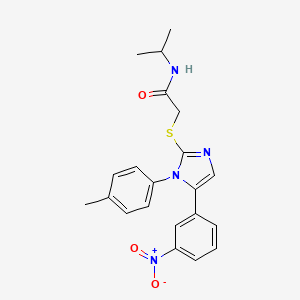
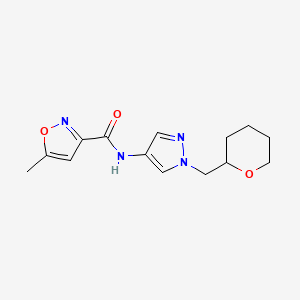
![2-({3-oxo-2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)-N-[2-(4-sulfamoylphenyl)ethyl]acetamide](/img/structure/B2619586.png)
![Ethyl 6-chloro-4-[(4-chloro-3-nitrophenyl)amino]quinoline-3-carboxylate](/img/structure/B2619587.png)
![2-((3-(4-chlorophenyl)-8-ethyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(4-methoxyphenyl)acetamide](/img/structure/B2619588.png)
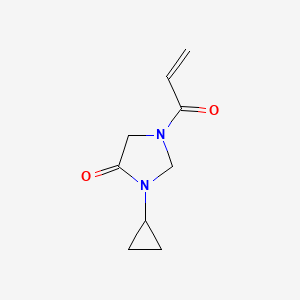
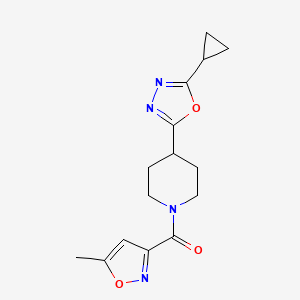
![6-methoxy-2-[4-(1,2-oxazole-5-carbonyl)piperazin-1-yl]-1,3-benzothiazole](/img/structure/B2619593.png)
![3-isopropyl-1-(4-methoxybenzyl)benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2619596.png)

